2-Chloro-7-methoxyquinoline
Overview
Description
2-Chloro-7-methoxyquinoline is a chemical compound with the empirical formula C10H8ClNO . It is a solid substance and is used in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of 2-Chloro-7-methoxyquinoline involves various chemical reactions. One of the methods includes the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . Another method involves the synthesis from 7-METHOXY-1H-QUINOLIN-2-ONE .Molecular Structure Analysis
The molecular weight of 2-Chloro-7-methoxyquinoline is 193.63 . The InChI code for this compound is 1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10 (11)12-9 (7)6-8/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-7-methoxyquinoline are complex and involve various steps. For instance, the parent compound can be modified by replacing the quinoline moiety with other aromatic systems .Physical And Chemical Properties Analysis
2-Chloro-7-methoxyquinoline is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemosensor for Cadmium Detection 2-Chloro-7-methoxyquinoline derivatives have been found useful in detecting cadmium ions. A study highlighted the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which selectively responds to Cd2+ ions via a significant increase in fluorescence. This compound could be beneficial in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Properties Various derivatives of 2-Chloro-7-methoxyquinoline have shown promising antimicrobial properties. For instance, thiazolidinone derivatives synthesized from 2-chloro-7-methoxyquinoline exhibited antibacterial and antifungal activities against different microorganisms. Their structures were confirmed by elemental analysis and spectral data (Rana et al., 2008). Another study synthesized a series of 2-chloroquinolin-3-yl ester derivatives, evaluating them for antimicrobial activities. One derivative was found particularly active against various bacterial and fungal species (Tabassum et al., 2014).
Synthesis of Novel Compounds Research has been conducted on the synthesis of novel compounds using 2-Chloro-7-methoxyquinoline as a starting material. A study described the synthesis of 2-aryl-4-chloro-3-iodoquinolines, which were used to create 2,3-diaryl-4-methoxyquinolines, showcasing the compound’s versatility in chemical synthesis (Mphahlele et al., 2008). Another study synthesized and characterized novel quinoline derivatives with potential for use in measuring biologically relevant thiols (McCaughan et al., 2010).
Luminescence Properties The luminescence properties of 2-Chloro-7-methoxyquinoline derivatives have been explored. One research focused on synthesizing cyano functionalized 6-methoxyquinolin-2-ones, exhibiting distinct fluorescence properties (Enoua et al., 2009).
Cancer Research Compounds derived from 2-Chloro-7-methoxyquinoline have shown potential in cancer research. A novel compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, synthesized from a 2-chloroquinoline derivative, exhibited potent apoptosis-inducing properties and efficacy in cancer models, highlighting its potential in anticancer therapy (Sirisoma et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-chloro-7-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOARXBSDMBUBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497229 | |
Record name | 2-Chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinoline | |
CAS RN |
49609-15-6 | |
Record name | 2-Chloro-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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